molecular formula C23H25N3O2 B4943513 N-(1H-indol-4-ylmethyl)-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide

N-(1H-indol-4-ylmethyl)-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide

Cat. No. B4943513
M. Wt: 375.5 g/mol
InChI Key: PSHSKWLTPYQHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-4-ylmethyl)-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperidinecarboxamide family and is also known as UNC0638. The chemical structure of UNC0638 consists of an indole group, a piperidine ring, and a phenylethyl group.

Scientific Research Applications

UNC0638 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and HIV. UNC0638 is a selective inhibitor of the histone H3K9 demethylase enzyme, which plays a crucial role in the epigenetic regulation of gene expression. By inhibiting this enzyme, UNC0638 can modulate gene expression and alter cellular functions.

Mechanism of Action

UNC0638 inhibits the histone H3K9 demethylase enzyme by binding to the active site of the enzyme and preventing its activity. This results in the accumulation of H3K9 methylation, which leads to changes in gene expression and cellular functions. UNC0638 has been shown to selectively inhibit the activity of the H3K9 demethylase enzyme, without affecting other histone demethylases.
Biochemical and Physiological Effects:
UNC0638 has been shown to modulate gene expression and alter cellular functions in various cell types. UNC0638 has been shown to induce apoptosis in cancer cells, reduce amyloid-beta production in Alzheimer's disease models, and inhibit HIV replication. UNC0638 has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

UNC0638 is a potent and selective inhibitor of the H3K9 demethylase enzyme, making it a valuable tool for studying epigenetic regulation of gene expression. UNC0638 has been optimized for high yield and purity, making it suitable for use in various scientific research applications. However, UNC0638 has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.

Future Directions

For research on UNC0638 include investigating its efficacy in animal models of disease, optimizing its pharmacokinetic properties, and developing more potent and selective analogs. UNC0638 has the potential to be a valuable tool for studying epigenetic regulation of gene expression and developing novel therapies for various diseases.

Synthesis Methods

The synthesis of UNC0638 involves a multi-step process that includes the reaction of 4-bromomethylindole with piperidine-3-carboxylic acid, followed by the addition of 2-phenylethylamine. The resulting compound is then subjected to various purification steps to obtain the final product. The synthesis of UNC0638 has been optimized to produce high yields and purity, making it suitable for scientific research applications.

properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-6-oxo-1-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-22-10-9-19(16-26(22)14-12-17-5-2-1-3-6-17)23(28)25-15-18-7-4-8-21-20(18)11-13-24-21/h1-8,11,13,19,24H,9-10,12,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHSKWLTPYQHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCC2=C3C=CNC3=CC=C2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-4-ylmethyl)-6-oxo-1-(2-phenylethyl)piperidine-3-carboxamide

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